2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester
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Overview
Description
2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester is a chemical compound belonging to the class of coumarins. Coumarins are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester can be achieved through various methods. One common method involves the Knoevenagel condensation reaction. In this reaction, an aldehyde and diethyl malonic acid are reacted in the presence of a catalyst such as TMGT (tetramethylguanidine) at elevated temperatures . The reaction mixture is heated with stirring at 120°C to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dioxotetramine ligands.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions . The conditions for these reactions vary depending on the desired product but often involve elevated temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various coumarin derivatives, which have significant biological and pharmaceutical properties .
Scientific Research Applications
2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester include:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the benzopyran ring, which imparts unique biological and chemical properties . This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
82235-61-8 |
---|---|
Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
ethyl 5,7-dimethoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H14O6/c1-4-19-13(15)10-7-9-11(18-3)5-8(17-2)6-12(9)20-14(10)16/h5-7H,4H2,1-3H3 |
InChI Key |
ASYOKKGAMBQUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)OC1=O |
Origin of Product |
United States |
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